Acetamide, 2-(ethylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)-

Description

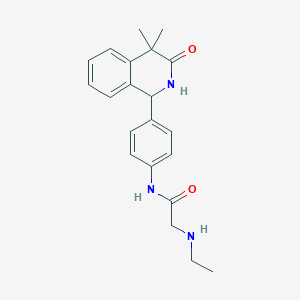

This compound features a unique acetamide backbone with two distinct substituents:

- 2-(ethylamino) group: A secondary amine attached to the α-carbon of the acetamide.

- N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl) moiety: A phenyl group substituted with a partially saturated isoquinoline derivative containing a ketone and two methyl groups at the 4-position.

Properties

CAS No. |

54087-43-3 |

|---|---|

Molecular Formula |

C21H25N3O2 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]-2-(ethylamino)acetamide |

InChI |

InChI=1S/C21H25N3O2/c1-4-22-13-18(25)23-15-11-9-14(10-12-15)19-16-7-5-6-8-17(16)21(2,3)20(26)24-19/h5-12,19,22H,4,13H2,1-3H3,(H,23,25)(H,24,26) |

InChI Key |

OBFDDLLWPWKRAH-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3C(C(=O)N2)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps and Conditions

Reaction of N-(2-phenyl)ethyl-2-aminoacetamide with Chloroacetaldehyde Dimethyl Acetal

- Starting materials: N-(2-phenyl)ethyl-2-aminoacetamide and chloroacetaldehyde dimethyl acetal.

- Reaction conditions: The reaction is carried out in an organic solvent/water system, in the presence of a base (organic or inorganic) and a phase transfer catalyst.

- Bases used: Triethylamine, pyridine, sodium hydroxide, potassium hydroxide, potassium carbonate, sodium carbonate, potassium bicarbonate, sodium bicarbonate.

- Temperature range: 0 to 90°C.

- Molar ratios: Typically, a 1:0.8 to 1:1.2 molar ratio of N-(2-phenyl)ethyl-2-aminoacetamide to chloroacetaldehyde dimethyl acetal is used.

- Post-reaction processing: After reaction completion, the organic layer is separated, solvent evaporated, and the residue is treated with dry hydrogen chloride or hydrogen bromide gas to form the corresponding salt.

- Yield and advantages: This method improves yield compared to older methods (which had yields around 67%), reduces raw material consumption, and produces a more stable product less prone to moisture absorption.

Use of Phase Transfer Catalysts and Bases

- The presence of bases during the reaction absorbs the hydrogen chloride generated, shifting the equilibrium towards product formation and increasing conversion efficiency.

- Phase transfer catalysts facilitate the reaction between reactants in different phases, enhancing reaction rates and yields.

Amide Bond Formation Using Coupling Agents

- In related isoquinoline-containing compounds, amide bond formation is achieved using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like N-ethyl-N,N-diisopropylamine (DIPEA).

- Reactions are typically performed in solvents such as N,N-dimethylformamide (DMF) at low temperatures (0–20°C) and stirred for extended periods (e.g., 16 hours).

- Post-reaction work-up includes quenching with water, extraction with ethyl acetate, drying, concentration, and purification by flash chromatography to isolate the desired amide product.

Summary Table of Preparation Conditions

Research Results and Observations

- The key to efficient synthesis lies in controlling the reaction environment, particularly the use of bases to neutralize hydrogen chloride and phase transfer catalysts to facilitate reactant interaction.

- The improved method for preparing N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halide salts demonstrates higher yield and product stability, which is critical for downstream synthesis of complex derivatives such as the target compound.

- Amide bond formation using modern coupling reagents like HATU is effective but may have lower isolated yields and requires careful purification steps.

- The tetrahydro-isoquinoline moiety is typically introduced via substitution or coupling reactions on appropriately functionalized intermediates, as shown in related patent literature describing substituted isoindol and isoquinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(ethylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic ring or the isoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetamide, 2-(ethylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)- has several scientific research applications:

Medicinal Chemistry: This compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of Acetamide, 2-(ethylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct experimental data for the target compound are scarce, comparisons can be drawn with structurally analogous acetamide derivatives reported in the literature. Below is an analysis of key similarities and differences:

Structural Analog 1: 2-[(4-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

- Molecular Formula : C₁₆H₂₀N₆O₃S (as per ).

- Key Features: A triazinone ring replaces the isoquinoline group, introducing a sulfur atom and a secondary amine. The phenyl group is substituted with 3,4-dimethoxy groups, enhancing electron-donating properties compared to the target compound’s dimethyl-substituted isoquinoline.

- Functional Implications: The triazinone moiety may improve solubility due to polar N–H and C=O groups, whereas the target compound’s isoquinoline group likely increases hydrophobicity . The dimethoxyphenyl substituent in Analog 1 could favor π-π stacking interactions, unlike the sterically hindered 4,4-dimethyl group in the target compound.

Structural Analog 2: N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile

- Key Features: A nitrile group replaces the acetamide backbone. The aromatic ring contains both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, creating a strong push-pull electronic effect.

- Theoretical studies (e.g., DFT calculations) on such compounds highlight the importance of charge distribution and dipole moments in predicting reactivity, which could guide future analyses of the target compound .

Data Table: Comparative Analysis

Research Findings and Theoretical Predictions

- Analog 2 : Quantum chemical methods (e.g., DFT) have been used to predict optical and electrochemical properties, which could be applied to the target compound to elucidate its reactivity or spectroscopic behavior .

Biological Activity

Acetamide, 2-(ethylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)- (CAS No. 54087-43-3), is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, molecular interactions, and relevant case studies.

- Molecular Formula : C21H25N3O2

- Molecular Weight : 351.44 g/mol

- Structural Characteristics : The compound features an acetamide group linked to an ethylamino moiety and a tetrahydroisoquinoline structure, which is significant for its biological interactions.

Biological Activity

The biological activity of Acetamide is primarily linked to its interactions with various cellular pathways and targets. Below are key findings from diverse studies:

1. Anticancer Activity

Research indicates that Acetamide derivatives may exhibit anticancer properties. A study highlighted the inhibition of MEK1/2 kinases by related compounds, which effectively suppressed the proliferation of acute biphenotypic leukemia cells (MV4-11 and MOLM13) at low concentrations (0.3 to 1.2 µM) . This suggests potential applications in cancer therapy.

The mechanism by which Acetamide exerts its effects appears to involve modulation of kinase signaling pathways. The inhibition of ERK1/2 phosphorylation has been noted as a crucial action in mediating growth suppression in tumor models .

3. Toxicity Profile

The acute toxicity of Acetamide has been assessed with an LD50 greater than 2 g/kg in rodent models . While this suggests a relatively low toxicity profile at high doses, further studies are needed to understand the chronic effects and safety margins.

Case Study 1: Anticancer Screening

A systematic screening of drug libraries identified Acetamide derivatives as potential anticancer agents through multicellular spheroid models . This method allows for more accurate modeling of tumor environments and responses to treatment.

Case Study 2: In Vivo Efficacy

In vivo studies have shown that related compounds can induce tumor regressions in xenograft models, indicating that structural modifications can enhance therapeutic efficacy .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.